molecular formula C12H21NO3 B12073041 trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid

trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid

Cat. No.: B12073041
M. Wt: 227.30 g/mol
InChI Key: MKCMKMGAZWBFPN-UHFFFAOYSA-N
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Description

trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid: is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid typically involves multiple steps. One common method includes the reductive amination of 4-oxo cyclohexane carboxylate with dimethylamine under the catalysis of a Lewis acid. The reaction conditions often involve mild temperatures and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods: For industrial production, the process is scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydroxide, strong bases, solvents like ethanol or methanol.

Major Products Formed:

Mechanism of Action

The mechanism of action of trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • trans-4-(Aminomethyl)cyclohexanecarboxylic acid
  • trans-4-(tert-Butoxycarbonylamino)cyclohexanecarboxylic acid
  • cis-4-(Aminomethyl)cyclohexanecarboxylic acid

Uniqueness: trans 4-(3-(Dimethylamino)-3-oxopropyl)cyclohexanecarboxylic acid is unique due to the presence of the dimethylamino group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly useful in specific synthetic applications and research studies .

Properties

Molecular Formula

C12H21NO3

Molecular Weight

227.30 g/mol

IUPAC Name

4-[3-(dimethylamino)-3-oxopropyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H21NO3/c1-13(2)11(14)8-5-9-3-6-10(7-4-9)12(15)16/h9-10H,3-8H2,1-2H3,(H,15,16)

InChI Key

MKCMKMGAZWBFPN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CCC1CCC(CC1)C(=O)O

Origin of Product

United States

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